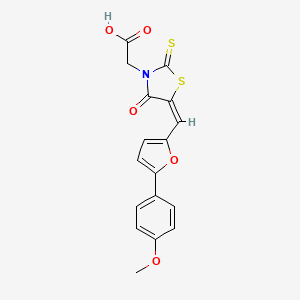
(E)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The search results did not provide specific information on the synthesis of this exact compound .Molecular Structure Analysis
The search results did not provide specific information on the molecular structure of this exact compound .Chemical Reactions Analysis
The search results did not provide specific information on the chemical reactions involving this exact compound .Physical And Chemical Properties Analysis
The search results did not provide specific information on the physical and chemical properties of this exact compound .Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
Compounds derived from thioxothiazolidin-4-one, similar to the specified chemical structure, have demonstrated significant anticancer and antiangiogenic effects. For instance, derivatives of thioxothiazolidin-4-one were synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model system, suggesting potential for anticancer therapy (Chandrappa et al., 2010). Additionally, certain derivatives have been found to exhibit moderate to strong antiproliferative activity against human leukemia cell lines, underscoring their potential as anticancer agents (Chandrappa et al., 2009).
Fluorescence Properties for Metal Ion Detection
The fluorescence quenching effect of similar compounds on specific metal ions, like Co2+, indicates their utility in selective metal ion detection. This property suggests that these compounds can serve as chemical sensors for Co2+ detection, highlighting their application in analytical chemistry (Li Rui-j, 2013).
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives have shown potential as antimicrobial agents against a panel of bacteria, mycobacteria, and fungi. Notably, some derivatives displayed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Photovoltaic Applications
In the field of organic solar cells, triazatruxene-based novel donor materials incorporating rhodanine-3-acetic acid as an acceptor moiety have been designed. These compounds exhibited promising optoelectronic properties, suggesting their utility in enhancing the efficiency of photovoltaic devices (Khan et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c1-22-11-4-2-10(3-5-11)13-7-6-12(23-13)8-14-16(21)18(9-15(19)20)17(24)25-14/h2-8H,9H2,1H3,(H,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYNLYNJRHVJNU-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)

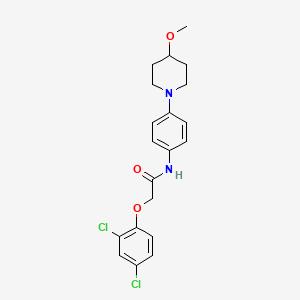
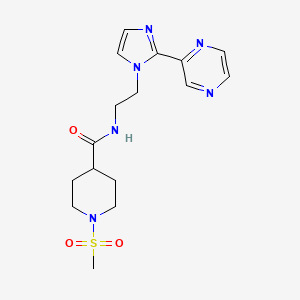
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)

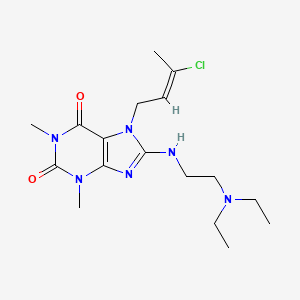
![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)
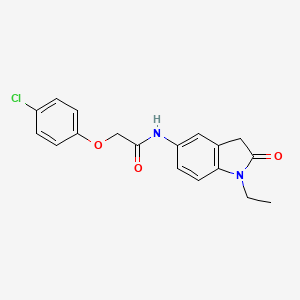
![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)